molecular formula C17H22BrNO2 B133180 PG 9 CPD CAS No. 156143-26-9

PG 9 CPD

Cat. No.: B133180
CAS No.: 156143-26-9
M. Wt: 352.3 g/mol
InChI Key: GHDWIFTUSXQYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PG 9 CPD is a compound that belongs to the class of tropane alkaloids This compound is characterized by the presence of a bromophenyl group attached to a propanoic acid moiety, which is further esterified with an 8-methyl-8-azabicyclo[321]octan-3-yl group

Preparation Methods

The synthesis of PG 9 CPD involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereoselectivity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require the use of specialized equipment and techniques to handle the reagents and intermediates safely and efficiently.

Chemical Reactions Analysis

PG 9 CPD undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of PG 9 CPD involves its interaction with specific molecular targets and pathways. . This compound may exert its effects by binding to acetylcholine receptors, thereby modulating neurotransmitter release and signal transmission. The exact molecular targets and pathways involved in its action are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Properties

CAS No.

156143-26-9

Molecular Formula

C17H22BrNO2

Molecular Weight

352.3 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate

InChI

InChI=1S/C17H22BrNO2/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2/h3-6,11,14-16H,7-10H2,1-2H3

InChI Key

GHDWIFTUSXQYGK-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C

Synonyms

N-methyltropan-3-yl 2-(4-bromophenyl)propionate
N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+)-stereoisomer
N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+-)-stereoisomer
NMT-3-BPP
PG 9 cpd
PG-9 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PG 9 CPD
Reactant of Route 2
Reactant of Route 2
PG 9 CPD
Reactant of Route 3
Reactant of Route 3
PG 9 CPD
Reactant of Route 4
Reactant of Route 4
PG 9 CPD
Reactant of Route 5
Reactant of Route 5
PG 9 CPD
Reactant of Route 6
PG 9 CPD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.